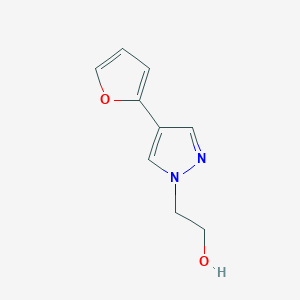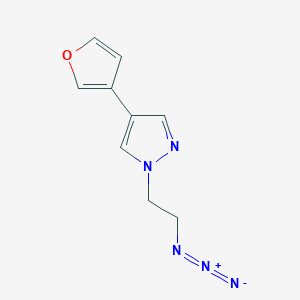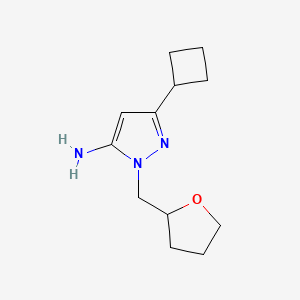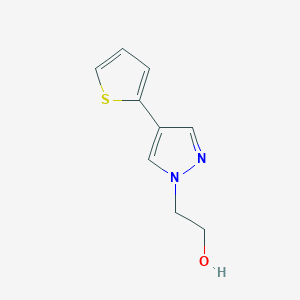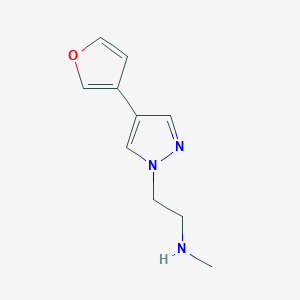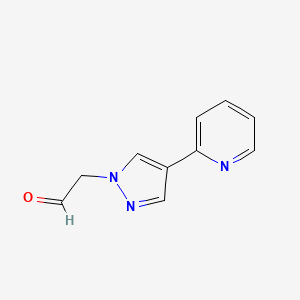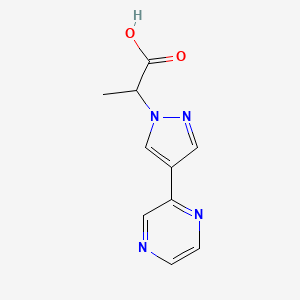
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound of significant interest due to its unique structural and chemical properties. It is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an acetimidamide group, which collectively contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with suitable reagents to introduce the acetimidamide moiety. This can be achieved through various synthetic strategies, such as nucleophilic substitution or condensation reactions under controlled conditions of temperature and pressure.
Industrial Production Methods: For industrial production, the compound is synthesized on a larger scale using optimized reaction conditions that ensure high yield and purity. The process involves precise control of reaction parameters, efficient separation techniques, and rigorous quality checks to produce the compound at a commercially viable scale.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminium hydride or sodium borohydride, typically in an inert atmosphere.
Substitution: The substitution reactions often require nucleophilic or electrophilic reagents, depending on the specific functional group being targeted.
Major Products: The products of these reactions vary widely, ranging from more complex derivatives to simpler fragments, depending on the reaction pathway and conditions.
Scientific Research Applications
2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide finds applications across multiple fields:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in materials science and organic synthesis.
Biology: Its biological activity is studied for potential therapeutic applications, including enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly for its unique reactivity and interaction with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and acetimidamide groups play crucial roles in binding to these targets, influencing the compound's pharmacodynamics and pharmacokinetics. The pyrazole ring facilitates these interactions by acting as a scaffold that positions the functional groups optimally for target engagement.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
2-(5-Ethyl-1H-pyrazol-1-yl)acetimidamide
2-(3-Trifluoromethyl-1H-pyrazol-1-yl)acetimidamide
2-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)acetimidamide
Each of these compounds shares structural similarities but varies in terms of functional groups, which alters their reactivity and applications.
Properties
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c1-2-5-3-6(8(9,10)11)14-15(5)4-7(12)13/h3H,2,4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWEQTWFHWSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


